N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1203418-86-3
VCID: VC4959264
InChI: InChI=1S/C15H8FN3O3S/c16-8-3-1-5-12-13(8)17-15(23-12)18-14(20)9-7-11(22-19-9)10-4-2-6-21-10/h1-7H,(H,17,18,20)
SMILES: C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=NOC(=C3)C4=CC=CO4)F
Molecular Formula: C15H8FN3O3S
Molecular Weight: 329.31

N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide

CAS No.: 1203418-86-3

Cat. No.: VC4959264

Molecular Formula: C15H8FN3O3S

Molecular Weight: 329.31

* For research use only. Not for human or veterinary use.

N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide - 1203418-86-3

Specification

CAS No. 1203418-86-3
Molecular Formula C15H8FN3O3S
Molecular Weight 329.31
IUPAC Name N-(4-fluoro-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C15H8FN3O3S/c16-8-3-1-5-12-13(8)17-15(23-12)18-14(20)9-7-11(22-19-9)10-4-2-6-21-10/h1-7H,(H,17,18,20)
Standard InChI Key RGIKGSIYPHMRNC-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=NOC(=C3)C4=CC=CO4)F

Introduction

N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound that incorporates several heterocyclic rings, including a benzo[d]thiazole, a furan, and an isoxazole. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be influenced by the presence of these diverse heterocyclic systems.

Synthesis and Chemical Characteristics

The synthesis of such compounds typically involves multi-step reactions that assemble the heterocyclic rings. For example, the formation of isoxazole rings often involves the reaction of hydroxylamine with a suitable alkyne or alkene precursor. The benzo[d]thiazole ring can be synthesized through condensation reactions involving amines and thioesters.

Synthesis Steps

  • Formation of Isoxazole Ring: This might involve the reaction of a suitable alkyne with hydroxylamine in the presence of a catalyst.

  • Assembly of Benzo[d]thiazole: This could involve the condensation of an aromatic amine with a thioester.

  • Coupling Reactions: Final assembly would involve coupling reactions to link the benzo[d]thiazole and isoxazole rings with the furan moiety.

Biological Activities and Potential Applications

While specific biological activity data for N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is not available, compounds with similar structures have shown promise in various therapeutic areas:

  • Antitubercular Activity: Isoxazole derivatives have been explored for their antitubercular properties, with some compounds showing significant activity against Mycobacterium tuberculosis .

  • Antiviral Activity: Heterocyclic compounds, including those with benzothiazole and thiophene rings, have demonstrated antiviral properties, such as against norovirus .

Research Findings and Future Directions

Given the lack of specific data on this compound, future research should focus on:

  • Synthetic Optimization: Improving the efficiency and yield of the synthesis process.

  • Biological Screening: Evaluating the compound for potential biological activities, including antiviral, antibacterial, or anticancer effects.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its biological activity and understand how structural changes affect its properties.

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular WeightCAS NumberBiological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamideC17_{17}H12_{12}FN3_{3}O3_{3}S357.4 g/mol946357-30-8Not specified
4-fluoro-N-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amineC13_{13}H7_{7}FN4_{4}O2_{2}S302.29 g/molNot listedNot specified
N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamideNot listedNot listedNot listedAntiviral (norovirus)

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